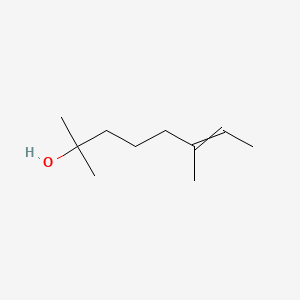

2,6-Dimethyloct-6-en-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyloct-6-en-2-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a strong lemon-like odor. This compound is also known by other names such as 2,6-dimethyl-6-octen-2-ol and dihydromyrcenol . It is commonly used in the fragrance industry due to its pleasant citrus scent.

Méthodes De Préparation

2,6-Dimethyloct-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the isomerization of dimethylcyclooctene mixtures to produce octadiene intermediates, which are then converted to the desired alcohol through hydrolysis . Industrial production often involves the pyrolysis of pinane to yield octadiene, followed by acid-catalyzed hydration to form the alcohol .

Analyse Des Réactions Chimiques

2,6-Dimethyloct-6-en-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.

Applications De Recherche Scientifique

Organic Synthesis

2,6-Dimethyloct-6-en-2-ol serves as an intermediate in organic synthesis . It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

Biological Studies

The compound's pleasant odor makes it significant in biological research , particularly in studies related to olfactory receptors and scent perception. Research indicates that its interaction with olfactory receptors can help elucidate mechanisms of smell and the physiological responses associated with different scents.

Pharmacological Studies

While not directly used as a drug, this compound acts as a model compound in pharmacological studies. It helps researchers understand the behavior of similar alcohols in biological systems. For example, studies on its metabolic pathways can provide insights into how other related compounds might behave within biological contexts .

Fragrance Industry

A major application of this compound is in the fragrance industry , where it is utilized for its fresh, citrus-like scent. It is a key ingredient in perfumes and personal care products due to its appealing olfactory properties .

Case Study 1: Toxicity and Safety Assessment

A comprehensive toxicity study was conducted on dihydromyrcenol (which contains this compound) to evaluate its safety in consumer products. The study assessed various endpoints including genotoxicity and reproductive toxicity. Results indicated that at typical usage levels, the compound does not pose significant risks for skin sensitization or reproductive toxicity .

Case Study 2: Olfactory Research

In a study focusing on olfactory receptor activation, researchers utilized this compound to investigate how specific structural features influence scent perception. The findings suggested that minor modifications in the molecular structure could lead to significant changes in olfactory receptor activation patterns, highlighting the compound's utility in sensory biology research.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyloct-6-en-2-ol primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its lemon-like odor. Its lipophilic nature allows it to easily penetrate biological membranes, potentially affecting intracellular pathways .

Comparaison Avec Des Composés Similaires

2,6-Dimethyloct-6-en-2-ol is similar to other compounds such as:

2,6-Dimethyl-7-octen-2-ol:

3,7-Dimethyl-1-octen-7-ol: Another compound with a similar molecular structure and scent characteristics.

What makes this compound unique is its specific double bond position and the resulting distinct olfactory properties, which make it highly valued in the fragrance industry.

Propriétés

Numéro CAS |

30385-25-2 |

|---|---|

Formule moléculaire |

C10H20O |

Poids moléculaire |

156.26 g/mol |

Nom IUPAC |

2,6-dimethyloct-6-en-2-ol |

InChI |

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3 |

Clé InChI |

CWMHVHGNKIXPOD-UHFFFAOYSA-N |

SMILES |

CC=C(C)CCCC(C)(C)O |

SMILES canonique |

CC=C(C)CCCC(C)(C)O |

Key on ui other cas no. |

30385-25-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.